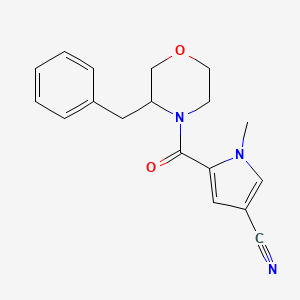![molecular formula C19H30N2O2 B7639187 1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine](/img/structure/B7639187.png)
1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine, also known as D2PM, is a synthetic compound that belongs to the class of psychoactive drugs. It was first synthesized in the late 1970s, and since then, it has been used for scientific research purposes.
Mécanisme D'action
The mechanism of action of 1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine involves its ability to inhibit the reuptake of dopamine by the presynaptic neurons. This leads to an increase in the levels of dopamine in the synaptic cleft, which in turn activates the postsynaptic dopamine receptors. The activation of these receptors leads to various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly due to its ability to increase the levels of dopamine in the brain. This leads to an increase in the activity of the dopaminergic neurons, which are involved in various functions such as movement, motivation, reward, and mood regulation. The increased dopamine levels also lead to an increase in the release of other neurotransmitters such as norepinephrine and serotonin, which further modulate the physiological effects of the drug.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine in lab experiments are its potency and selectivity for the dopamine transporter. This makes it useful for studying the role of dopamine in various neurological disorders. However, the limitations of using this compound are its potential for abuse and its toxicity. Therefore, it should be used with caution and under strict laboratory conditions.
Orientations Futures
There are several future directions for research on 1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine. One direction is to study its effects on other neurotransmitter systems such as glutamate and GABA. Another direction is to study its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and addiction. Additionally, further research is needed to understand the long-term effects of this compound on the brain and behavior.
In conclusion, this compound is a synthetic compound that has been used for scientific research purposes. It is a potent dopamine reuptake inhibitor that has several biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations and potential for abuse. There are several future directions for research on this compound, which could lead to a better understanding of its role in neurological disorders and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine involves the reaction of 3,5-dimethoxyphenylacetonitrile with 1-(2-bromoethyl)piperidine in the presence of a palladium catalyst. The resulting compound is then reduced with lithium aluminum hydride to obtain the final product.
Applications De Recherche Scientifique
1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine has been used in scientific research to study its effects on the central nervous system. It is a potent dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. This makes it useful for studying the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
Propriétés
IUPAC Name |
1-[2-[3-(3,5-dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-22-18-12-17(13-19(14-18)23-2)16-6-9-21(15-16)11-10-20-7-4-3-5-8-20/h12-14,16H,3-11,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIDUPVGGLEDCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CCN(C2)CCN3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(dimethylsulfamoylamino)-1-thiophen-2-ylethyl]-1H-indole](/img/structure/B7639116.png)
![2-[4-(bicyclo[2.2.1]heptane-2-carbonyl)-1,4-diazepan-1-yl]-N-methylacetamide](/img/structure/B7639119.png)
![N-[1-(azepane-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7639127.png)

![5-[[1-(2,3-Dimethylphenyl)imidazol-2-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7639139.png)

![N-[phenyl(pyridin-3-yl)methyl]methanesulfonamide](/img/structure/B7639164.png)
![N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide](/img/structure/B7639172.png)

![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639200.png)
![N-[1-(methylcarbamoyl)cyclopentyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639218.png)
![(3-Phenoxypiperidin-1-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7639220.png)
![1-[3-(1-Aminoethyl)piperidin-1-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7639230.png)